molecular formula C14H25NO4 B2600031 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid CAS No. 2413898-16-3

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B2600031
CAS No.: 2413898-16-3
M. Wt: 271.357
InChI Key: ZAZPLMHOAWBGOA-YPFXGUDJSA-N
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Description

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid (molecular formula: C₁₄H₂₅NO₄, MW: 271.35) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and an ethyl substituent at position 3. The Boc group enhances stability during synthetic processes, making it valuable in peptide and medicinal chemistry . This compound’s structural rigidity and substituent positioning influence its physicochemical properties and reactivity, distinguishing it from analogs.

Properties

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-10-6-8-14(9-7-10,11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPLMHOAWBGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid typically involves the reaction of 4-ethylcyclohexanone with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with di-tert-butyl dicarbonate to introduce the Boc protecting group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Design and Development

The compound is primarily utilized in the synthesis of bioactive molecules, particularly in the development of peptidomimetics and other therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity.

  • Peptidomimetic Inhibitors : Research indicates that derivatives of this compound can serve as inhibitors for protein-protein interactions, such as PD-1/PD-L1, which are critical in cancer immunotherapy. For instance, studies have demonstrated that certain derivatives exhibit significant activity in rescuing immune cells from suppression at nanomolar concentrations .

Intermediate for Synthesis

This compound functions as a versatile intermediate in organic synthesis. It can be employed in multi-component reactions (MCRs), which are essential for creating complex molecular architectures efficiently.

  • Ugi Reaction : The compound can be synthesized through Ugi reactions, which combine amines, carboxylic acids, and isocyanides to form diverse libraries of compounds. This method reduces the number of purification steps required, enhancing efficiency .

Synthesis of Analogues

The ability to modify the tert-butoxycarbonyl (Boc) group makes this compound valuable for generating analogues with varying biological properties. The Boc group is a common protecting group in organic synthesis that can be easily removed under acidic conditions.

  • Analogues for Biological Testing : The synthesis of various analogues allows researchers to explore structure-activity relationships (SAR) and optimize compounds for desired biological effects .

Applications in Material Science

Beyond pharmaceuticals, this compound may have applications in material science, particularly in the development of polymers or coatings that require specific functional groups for enhanced properties.

Case Study: PD-1/PD-L1 Interaction

A notable study highlighted the efficacy of a derivative of 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid in inhibiting the PD-1/PD-L1 interaction. The compound was able to restore immune function in mouse splenocytes significantly, indicating its potential use in cancer immunotherapy .

Synthesis Methodology

In a comprehensive research thesis, the application of this compound within a one-pot synthesis framework was explored, showcasing its utility in creating complex scaffolds with minimal purification steps required . This approach demonstrates the compound's versatility and efficiency in synthetic chemistry.

Mechanism of Action

The mechanism of action of 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include substituent type, position, and ring conformation.

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Structural Feature Reference
1-([(Boc)amino]-4-ethylcyclohexane-1-carboxylic acid 4-ethyl C₁₄H₂₅NO₄ 271.35 Cyclohexane, ethyl at C4
1-([(Boc)amino]-4-methylcyclohexane-1-carboxylic acid 4-methyl C₁₃H₂₃NO₄ 257.33 Smaller C4 substituent
1-([(Boc)amino]-4-isopropylcyclohexane-1-carboxylic acid 4-isopropyl C₁₅H₂₇NO₄ 285.38 Bulkier C4 substituent
(1R,4S)-4-[(Boc)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid Cyclopentene, ethyl at C1 C₁₃H₂₁NO₄ 255.31 Smaller, unsaturated ring
1-([(Boc)amino]-2-ethylcyclohexane-1-carboxylic acid 2-ethyl C₁₄H₂₅NO₄ 271.35 Ethyl at C2 (vs. C4)

Key Observations :

  • Ring Conformation : Cyclopentene derivatives (e.g., ) exhibit increased ring strain and reactivity due to unsaturation, unlike the saturated cyclohexane backbone .
  • Substituent Position : Ethyl at C2 (vs. C4) alters spatial orientation, impacting hydrogen bonding and crystal packing .
Physicochemical Properties
Property 4-Ethyl Cyclohexane (Target) 4-Methyl Cyclohexane 4-Isopropyl Cyclohexane Cyclopentene Derivative
Solubility Moderate (hydrophobic ethyl) Higher (smaller substituent) Lower (bulky isopropyl) Moderate (unsaturated ring)
Melting Point Not reported Not reported Not reported Light yellow solid (cis/trans mixture)
Stability High (Boc protection) High High Sensitive to ring strain

Acidity : The carboxylic acid group’s pKa (~4-5) is influenced by substituent electron effects. Ethyl’s inductive effect may slightly lower acidity compared to methyl .

Commercial Availability
  • Target Compound: Limited stock (), supplied by specialty vendors (e.g., Combi-Blocks, Enamine) .
  • Isopropyl Variant : Temporarily unavailable (), suggesting higher synthesis complexity .

Biological Activity

1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid, also known by its CAS number 1097135-66-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 1097135-66-4

The biological activity of this compound can be attributed to its structural features, particularly the tert-butoxycarbonyl (Boc) group which plays a crucial role in modulating interactions with biological targets. The amino acid structure suggests potential involvement in protein synthesis and enzyme regulation.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways associated with growth and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that 1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid has several pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential use as an anticancer agent.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of pro-inflammatory cytokines.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to control groups .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 and HeLa
Anti-inflammatoryReduced edema in animal models
Enzyme InhibitionPotential inhibition of metabolic enzymes

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Initial findings indicate low acute toxicity levels; however, chronic exposure studies are warranted to assess long-term effects.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 1-([(tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

Cyclohexane Ring Formation : Employ cyclization strategies, such as acid-catalyzed intramolecular esterification or transition metal-mediated coupling, to construct the ethyl-substituted cyclohexane backbone .

Carboxylic Acid Activation : Convert intermediates to the final carboxylic acid via hydrolysis (e.g., using NaOH/EtOH) or oxidative methods (e.g., KMnO₄ under controlled pH) .
Optimization Tips :

  • Use catalytic agents like DMAP for Boc protection to enhance yield .
  • Monitor reaction progress via TLC or GC to minimize byproducts .

Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:
Contradictions often arise from variations in experimental conditions or impurities. To resolve:

Empirical Validation : Conduct replicate measurements using standardized protocols (e.g., USP guidelines for melting point determination).

Advanced Characterization :

  • HPLC-PDA : Assess purity and identify co-eluting impurities affecting solubility .
  • DSC/TGA : Evaluate thermal stability and decomposition pathways under inert atmospheres .

Cross-Reference : Compare data with structurally analogous compounds (e.g., tert-butoxycarbonyl-protected cyclohexane derivatives) to identify trends .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Refer to SDS guidelines (e.g., ):

Personal Protective Equipment (PPE) :

  • Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Respiratory protection (e.g., NIOSH-approved N95 masks) if airborne particulates are generated .

Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).

Waste Disposal : Segregate acidic waste separately and neutralize before disposal to comply with EPA regulations .

Advanced Question: How can the stereochemical configuration of the ethyl and Boc-amine groups be conclusively determined?

Methodological Answer:

X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .

NMR Analysis :

  • NOESY : Detect spatial proximity between ethyl protons and Boc groups to confirm axial/equatorial positioning .
  • J-Based Coupling : Analyze vicinal coupling constants (³JHH) to infer ring conformation .

Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate stereochemical assignments .

Basic Question: What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

FT-IR : Identify key functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹, carboxylic acid O-H stretch at 2500-3300 cm⁻¹) .

¹H/¹³C NMR :

  • Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and ethyl group splitting patterns .
  • Detect Boc tert-butyl carbons at δ 28–30 ppm in ¹³C spectra .

HRMS : Confirm molecular formula (e.g., C₁₅H₂₅NO₄) with <2 ppm mass error .

Advanced Question: How does the ethyl substituent influence the compound’s conformational dynamics and biological interactions?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ring puckering and substituent effects on flexibility (e.g., using GROMACS) .

Comparative Bioactivity Studies :

  • Test against ethyl-free analogs to assess steric/electronic contributions to target binding (e.g., enzyme inhibition assays) .
  • Use SPR or ITC to quantify binding affinity changes induced by the ethyl group .

Solubility Analysis : Compare logP values (via shake-flask method) to evaluate hydrophobicity differences .

Advanced Question: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation :

  • Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours; monitor degradation via HPLC .
  • Oxidative Stress : Treat with 3% H₂O₂ and analyze peroxide-induced byproducts .

Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40–60°C) .

Basic Question: What are the documented applications of similar Boc-protected cyclohexane derivatives in drug discovery?

Methodological Answer:

Peptide Mimetics : Boc groups enhance metabolic stability in protease inhibitors (e.g., HIV-1 protease) .

Prodrug Design : Carboxylic acid moieties facilitate conjugation to bioactive molecules (e.g., antibody-drug conjugates) .

Case Studies :

  • Anti-inflammatory Agents : Cyclohexane carboxylic acids show COX-2 selectivity in murine models .
  • Anticancer Leads : Tetrazole-containing analogs (e.g., ) exhibit topoisomerase inhibition .

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